molecular formula C8H11NO2S B095251 Methyl 2-amino-5-ethylthiophene-3-carboxylate CAS No. 19156-63-9

Methyl 2-amino-5-ethylthiophene-3-carboxylate

Cat. No. B095251
CAS RN: 19156-63-9
M. Wt: 185.25 g/mol
InChI Key: YFGOHKLTZXZUPH-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-ethylthiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that have a sulfur atom in a five-membered ring. The presence of the amino and carboxylate groups on the thiophene ring suggests that this compound could be reactive and have potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate was developed using Chan-Lam cross-coupling, which could potentially be adapted for the synthesis of methyl 2-amino-5-ethylthiophene-3-carboxylate . Additionally, a high-yield two-step procedure for synthesizing ethyl 3-aminothiophene-2-carboxylate has been reported, which involves esterification and cyclocondensation starting from mercaptoacetic acid and 2-chloroacrylonitrile . This method could be modified to introduce the ethyl group at the 5-position of the thiophene ring.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, and X-ray crystallography is often used to determine their crystal structures. For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined by X-ray diffraction, which revealed that it belongs to the monoclinic space group . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. The study of the reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds, for example, led to the formation of thieno[3,4-d]pyrimidines . This indicates that methyl 2-amino-5-ethylthiophene-3-carboxylate could also participate in similar reactions, potentially leading to the synthesis of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For instance, the synthesis and characterization of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate revealed novel fluorescence properties . This suggests that methyl 2-amino-5-ethylthiophene-3-carboxylate might also exhibit unique optical properties, which could be of interest for materials science applications.

Scientific Research Applications

  • Organic Synthesis and Catalysis : Methyl 2-amino-5-ethylthiophene-3-carboxylate and related compounds have been utilized in organic synthesis, particularly in the Thorpe cyclization and Gewald reaction for constructing synthetically important compounds, including aminothiophene derivatives (Shah, 2011).

  • Pharmaceutical Research : These compounds have shown potential in pharmaceutical research, especially in the synthesis of thieno[3,4-d]pyrimidines, which have exhibited promising biological activities (Wang et al., 2010).

  • Dye Production : Methyl 2-amino-5-ethylthiophene-3-carboxylate has been used in the synthesis of various dyes. Its derivatives have been applied in the production of disperse dyes for dyeing polyester fibers, exhibiting various colors and good fastness properties (Iyun et al., 2015).

  • Material Science : These compounds have shown interesting properties in material science, particularly in the study of their fluorescence properties, which could have implications in the development of novel materials (Guo Pusheng, 2009).

  • Computational and Structural Chemistry : The crystal structure and computational studies of related methyl 3-aminothiophene-2-carboxylate provide insights into the properties of these compounds, which is crucial for their applications in various scientific fields (Tao et al., 2020).

properties

IUPAC Name

methyl 2-amino-5-ethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-5-4-6(7(9)12-5)8(10)11-2/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGOHKLTZXZUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353167
Record name methyl 2-amino-5-ethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-ethylthiophene-3-carboxylate

CAS RN

19156-63-9
Record name 2-Amino-5-ethyl-3-thiophenecarboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19156-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-ethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19156-63-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Thomas, A Jecic, E Vanstreels… - European journal of …, 2017 - Elsevier
5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) is the prototype drug of a recently discovered novel class of tumor-selective compounds that …
Number of citations: 23 www.sciencedirect.com
BM Katzman - 2014 - search.proquest.com
Part 1: The N-methyl-D-aspartate receptor (NMDA) is an ionotropic glutamate receptor that mediates excitatory synaptic transmission. Under normal physiological conditions, NMDA …
Number of citations: 0 search.proquest.com
B van der Wildt, B Janssen, A Pekošak… - ACS Chemical …, 2021 - ACS Publications
… A solution of potassium cyanate (3.76 g, 46.3 mmol) in water (20 mL) was added dropwise to a stirred solution of methyl 2-amino-5-ethylthiophene-3-carboxylate (3.08 g, 16.7 mmol) in …
Number of citations: 13 pubs.acs.org

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